molecular formula C17H14F3N5O2 B13377702 3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione

3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione

Cat. No.: B13377702
M. Wt: 377.32 g/mol
InChI Key: JIXXPUVJQDKGFJ-UHFFFAOYSA-N
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Description

3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group and a diazenyl linkage

Properties

Molecular Formula

C17H14F3N5O2

Molecular Weight

377.32 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]diazenyl]-1,4,5,6,7,8-hexahydropyrazolo[5,1-b]quinazoline-2,9-dione

InChI

InChI=1S/C17H14F3N5O2/c18-17(19,20)9-4-3-5-10(8-9)22-23-13-14-21-12-7-2-1-6-11(12)16(27)25(14)24-15(13)26/h3-5,8,21H,1-2,6-7H2,(H,24,26)

InChI Key

JIXXPUVJQDKGFJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N3C(=C(C(=O)N3)N=NC4=CC=CC(=C4)C(F)(F)F)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione typically involves the reaction of 3-(trifluoromethyl)aniline with diazonium salts, followed by cyclization with appropriate reagents. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), bases (e.g., sodium hydroxide, potassium carbonate), and acids (e.g., hydrochloric acid, sulfuric acid). Reaction conditions typically involve controlled temperatures, ranging from room temperature to reflux conditions, depending on the specific reaction .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. In the context of its anticancer properties, this compound has been shown to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins and down-regulating anti-apoptotic proteins, leading to the activation of caspases and subsequent cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-{[3-(trifluoromethyl)phenyl]diazenyl}-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2,9(1H,4H)-dione apart from similar compounds is its unique combination of a trifluoromethyl group and a diazenyl linkage, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

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